2-Oxo-3-oxazolidinecarbonyl chloride
Overview
Description
2-Oxo-3-oxazolidinecarbonyl chloride is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-oxazolidinecarbonyl chloride typically involves the reaction of oxazolidinone with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Oxazolidinone+Phosgene→2-Oxo-3-oxazolidinecarbonyl chloride
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of phosgene. The temperature is maintained at a low level to control the reaction rate and avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-oxazolidinecarbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form oxazolidinone and hydrochloric acid.
Condensation: It can react with amines to form ureas or with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used. The reaction is performed at elevated temperatures.
Condensation: Amines or alcohols are used as reagents, and the reaction is carried out under reflux conditions.
Major Products Formed
Nucleophilic substitution: The major products are substituted oxazolidinones.
Hydrolysis: The major products are oxazolidinone and hydrochloric acid.
Condensation: The major products are ureas or esters, depending on the nucleophile used.
Scientific Research Applications
2-Oxo-3-oxazolidinecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules, including antibiotics and antiviral agents.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Catalysis: It is employed as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Oxo-3-oxazolidinecarbonyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinone: A parent compound with similar reactivity but lacks the carbonyl chloride functional group.
2-Oxo-3-oxazolidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-Oxo-3-oxazolidinyl methyl chloride: Similar structure with a methyl group attached to the nitrogen atom.
Uniqueness
2-Oxo-3-oxazolidinecarbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity. This makes it a valuable intermediate in the synthesis of various compounds, offering versatility in chemical transformations.
Properties
IUPAC Name |
2-oxo-1,3-oxazolidine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3/c5-3(7)6-1-2-9-4(6)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJANYSOGASXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608543 | |
Record name | 2-Oxo-1,3-oxazolidine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66313-48-2 | |
Record name | 2-Oxo-1,3-oxazolidine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-3-oxazolidinecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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